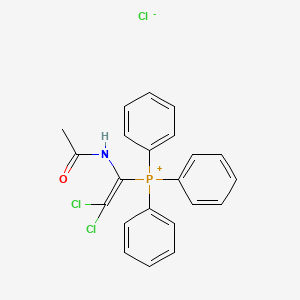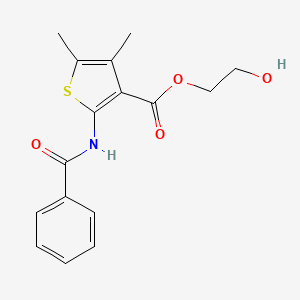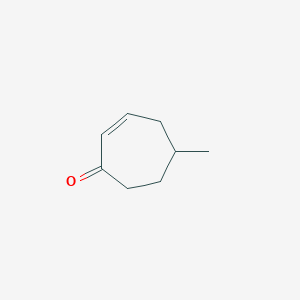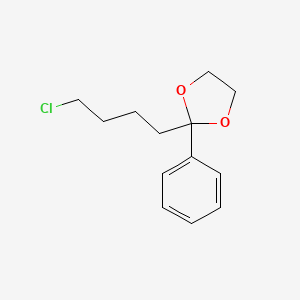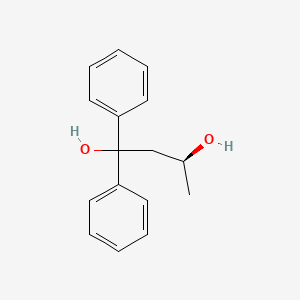![molecular formula C22H47N3O.C2H4O2<br>C24H51N3O3 B14454886 Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate CAS No. 72175-32-7](/img/structure/B14454886.png)
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is a chemical compound with the molecular formula C26H57N5O. It is a derivative of octadecanamide, featuring an aminoethyl group and an acetate moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate typically involves the reaction of octadecanamide with ethylenediamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Octadecanamide, ethylenediamine, and acetic acid.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but scaled up with enhanced control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.
Applications De Recherche Scientifique
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The acetate moiety may also play a role in modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]: This compound has a hydroxyethyl group instead of an aminoethyl group.
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]: Lacks the acetate moiety.
Uniqueness
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is unique due to the presence of both aminoethyl and acetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
72175-32-7 |
|---|---|
Formule moléculaire |
C22H47N3O.C2H4O2 C24H51N3O3 |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
acetic acid;N-[2-(2-aminoethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H47N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h24H,2-21,23H2,1H3,(H,25,26);1H3,(H,3,4) |
Clé InChI |
PYUDDMXSYVWQHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


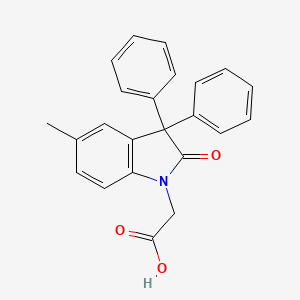
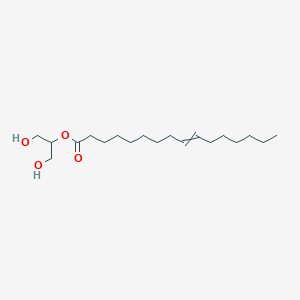

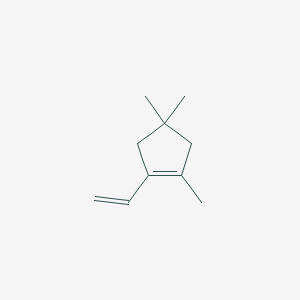


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
